N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a fluorophenyl group, and a tetrazole ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the fluorophenyl and cyclopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and developing new drugs.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving abnormal cell growth or signaling.
Industry: The compound could be used in the development of new materials with specific properties, such as improved strength, flexibility, or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide
- N-cyclopropyl-2-{[(4-fluorophenyl)methyl]amino}acetamide
Uniqueness
N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to its combination of a cyclopropyl group, a fluorophenyl group, and a tetrazole ring
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3S/c21-13-1-9-17(10-2-13)31-12-19(29)23-15-5-7-16(8-6-15)27-20(30)26(24-25-27)11-18(28)22-14-3-4-14/h1-2,5-10,14H,3-4,11-12H2,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNSYNRYAMJYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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